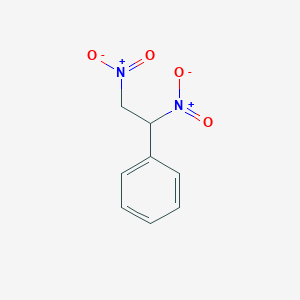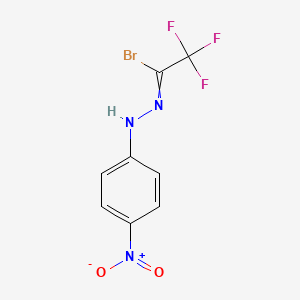
2,2,2-Trifluoro-N-(4-nitrophenyl)ethanehydrazonoyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-N-(4-nitrophenyl)ethanehydrazonoyl bromide is a chemical compound known for its unique structural properties and reactivity. It contains a trifluoromethyl group, a nitrophenyl group, and a hydrazonoyl bromide moiety, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(4-nitrophenyl)ethanehydrazonoyl bromide typically involves the reaction of 2,2,2-trifluoroethanol with 4-nitrophenylhydrazine in the presence of a brominating agent. The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-N-(4-nitrophenyl)ethanehydrazonoyl bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and trifluoromethyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromide moiety can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated and nitrophenylated derivatives, which can be further utilized in various chemical syntheses and applications.
Applications De Recherche Scientifique
2,2,2-Trifluoro-N-(4-nitrophenyl)ethanehydrazonoyl bromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-N-(4-nitrophenyl)ethanehydrazonoyl bromide involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The nitrophenyl group can interact with various enzymes and receptors, modulating their activity. The hydrazonoyl bromide moiety can undergo nucleophilic substitution, leading to the formation of active intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol: Similar in structure but lacks the hydrazonoyl bromide moiety.
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone: Contains a carbonyl group instead of the hydrazonoyl bromide moiety.
Propriétés
Numéro CAS |
38562-38-8 |
|---|---|
Formule moléculaire |
C8H5BrF3N3O2 |
Poids moléculaire |
312.04 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-(4-nitrophenyl)ethanehydrazonoyl bromide |
InChI |
InChI=1S/C8H5BrF3N3O2/c9-7(8(10,11)12)14-13-5-1-3-6(4-2-5)15(16)17/h1-4,13H |
Clé InChI |
UQDNVTJSRCMCNA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NN=C(C(F)(F)F)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


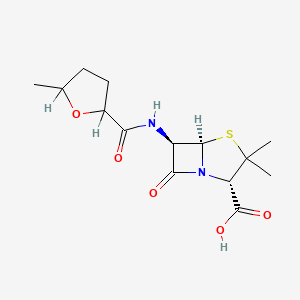

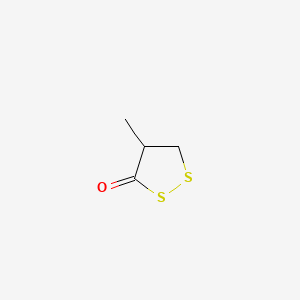
![N-[2-(4-Chlorophenoxy)ethyl]-N-phenylacetamide](/img/structure/B14667080.png)
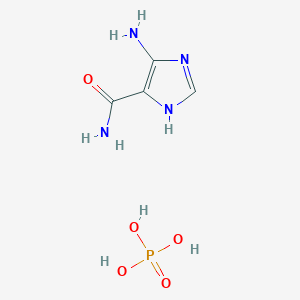

![Benz[b]indeno[1,2-e]pyran, 2-bromo-](/img/structure/B14667094.png)
![1-Chloro-4-{[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]sulfanyl}benzene](/img/structure/B14667102.png)




![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrobenzonitrile](/img/structure/B14667130.png)
